2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of guanidines, which are characterized by the presence of a functional group with the formula HNC(NH2)2. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological processes.
Preparation Methods
The synthesis of 2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Synthesis: This involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts, Mukaiyama’s reagent, or other activating agents.
Industrial Production: Industrial methods often utilize commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines.
Chemical Reactions Analysis
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine can be compared with other guanidines:
Properties
CAS No. |
98329-99-8 |
---|---|
Molecular Formula |
C19H41N7O |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-[8-[[8-(diaminomethylideneamino)-3-methyl-4-oxooctyl]amino]octyl]guanidine |
InChI |
InChI=1S/C19H41N7O/c1-16(17(27)10-6-9-14-26-19(22)23)11-15-24-12-7-4-2-3-5-8-13-25-18(20)21/h16,24H,2-15H2,1H3,(H4,20,21,25)(H4,22,23,26) |
InChI Key |
GKBQWMQFTBCQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCCCCCCCCN=C(N)N)C(=O)CCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.